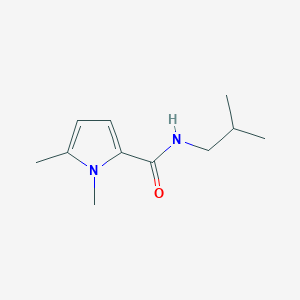
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide, also known as DPC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DPC is a pyrrole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. Specifically, 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of cellular antioxidant responses. 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has also been shown to inhibit the activity of NF-kB, a transcription factor that is involved in inflammation and immune responses.
Biochemical and Physiological Effects
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide is its relatively high cost compared to other compounds that may have similar effects.
Direcciones Futuras
There are many potential future directions for research involving 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide. One area of interest is the development of 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanisms of action of 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide and its potential applications in other areas of research, such as cancer and inflammation. Finally, research is needed to develop more cost-effective methods for synthesizing 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide, which could make it more widely available for research purposes.
Métodos De Síntesis
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-methylpropanal with 1,5-dimethylpyrrole-2-carboxylic acid in the presence of a catalyst. Other methods involve the use of different starting materials and reaction conditions, but all result in the formation of 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide with high purity and yield.
Aplicaciones Científicas De Investigación
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has been used in a wide range of scientific research applications, including studies of the nervous system, cancer, and inflammation. In particular, 1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1,5-dimethyl-N-(2-methylpropyl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8(2)7-12-11(14)10-6-5-9(3)13(10)4/h5-6,8H,7H2,1-4H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKIPFFOLAKYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

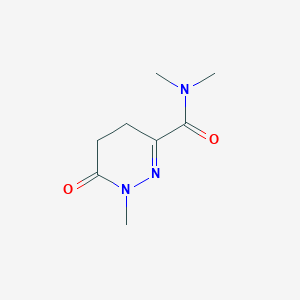

![2-(2-oxo-2-piperidin-1-ylethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B7504726.png)
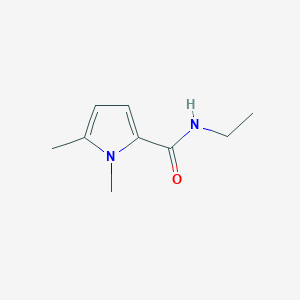
![N-[1-[1-(4-fluorophenyl)ethylamino]-3-methyl-1-oxobutan-2-yl]-4-methoxybenzamide](/img/structure/B7504749.png)
![2-[[4-(4-Methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504751.png)
![3-[(3,5-Dimethylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7504755.png)


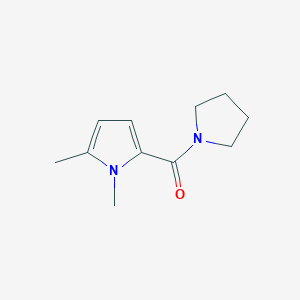
![N-cyclooctyl-2-[[4-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide](/img/structure/B7504777.png)

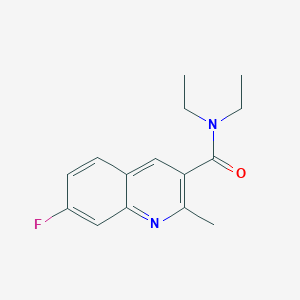
![2-[(3-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7504800.png)